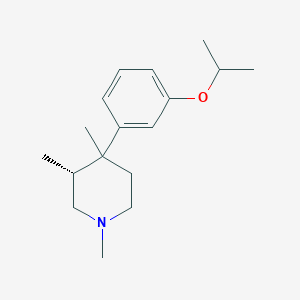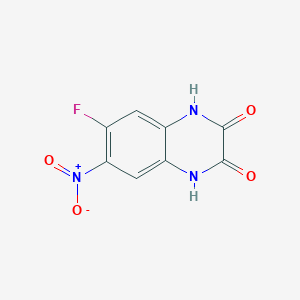
6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Vue d'ensemble
Description
6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione is a chemical compound with the molecular formula C8H4FN3O4 . It is an intermediate in the preparation of kinase inhibitors .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione consists of a quinoxaline core with a fluorine atom at the 6th position and a nitro group at the 7th position . The molar mass of the compound is 225.13 .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.638±0.06 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis of Halogen Derivatives : The synthesis of 6-fluoro-7-nitroquinoxaline derivatives involves using commercially available or readily accessible 1,2-diamino-4-halobenzenes. These derivatives are significant in studying nucleofugicities of nitro and halogen in quinoxalines (Hinkens, Leveque, Castelet, & Nasielski, 1987).
- Crystal Structure Analysis : Studies on the crystal structures of 1,4-dihydro-2,3-quinoxalinediones, which include 6,7-dinitro and other derivatives, have revealed insights into the hydrogen-bond patterns that are key to their biological activities (Kubicki, Kindopp, Capparelli, & Codding, 1996).
Pharmacological Investigations
- Potential Antimycobacterial Agents : Novel 6-fluoro/nitro-4-oxo-7-substituted-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids have shown promising in vitro and in vivo antimycobacterial activities, suggesting potential as antimycobacterial drugs (Murugesan, Palaniappan, Perumal, Arnab, Valakunja, & Sriram, 2008).
- AMPA Receptor Antagonists : Derivatives of quinoxalinedione, including 6-fluoro-7-nitro derivatives, have been explored as AMPA receptor antagonists, crucial for understanding excitatory amino acid receptor interactions (Ohmori et al., 1994).
Anticancer and Antibacterial Research
- Dual Anticancer and Antibacterial Agents : Certain 6-fluoro-4-oxo derivatives have been identified as potential dual acting anticancer and antibacterial chemotherapeutics, showcasing their broad spectrum of bioactivity (Al-Trawneh et al., 2010).
- Structural Variations for Enhanced Activity : Research on 1,4-dihydro-2,3-quinoxalinediones with various substitutions, including 6,7-dimethyl and 6,7-dimethoxy, has contributed to understanding their role as receptor ligands and potential flavin metabolites (Bhat et al., 1998).
Mécanisme D'action
Target of Action
The primary target of 6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is the GluR2 AMPA receptor . AMPA receptors mediate fast excitatory synaptic transmission and are essential for synaptic plasticity .
Mode of Action
6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione acts as an antagonist to the GluR2 AMPA receptor . Upon photostimulation, it forms a covalent adduct with Glu705 , which is likely to inhibit the receptor’s function .
Biochemical Pathways
The compound’s action on the GluR2 AMPA receptor affects the glutamate-gated ion channels, which are responsible for most fast excitatory synaptic transmission . This can lead to changes in synaptic plasticity, which is a key mechanism underlying learning and memory .
Pharmacokinetics
Its molecular weight is 22513 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of 6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione’s action are primarily related to its inhibitory effect on the GluR2 AMPA receptor . By inhibiting this receptor, it can affect synaptic transmission and plasticity, potentially impacting processes such as learning and memory .
Propriétés
IUPAC Name |
6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVAVCLZHVHHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

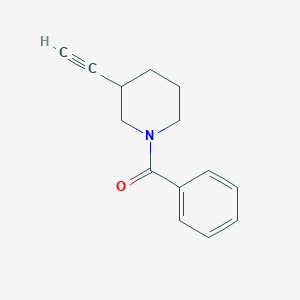
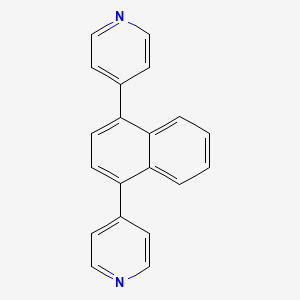
![{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane](/img/structure/B3102996.png)

![4-[(R)-Amino-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B3103010.png)

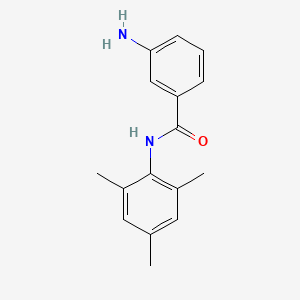
![(S)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B3103030.png)

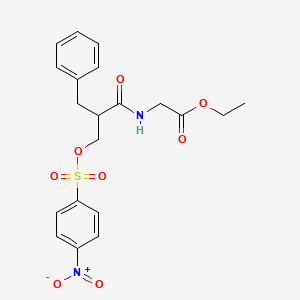
![N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)iMidazo[1,2-b]pyridazin-6-aMine](/img/structure/B3103056.png)

![(3R)-2-oxo-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B3103075.png)
